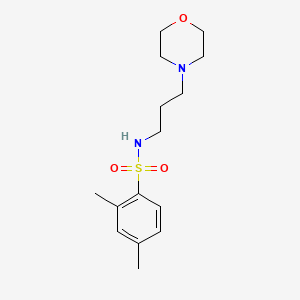

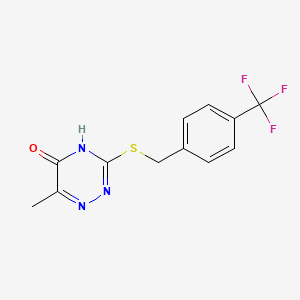

![molecular formula C16H18FN5O3 B2935210 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327098-41-9](/img/structure/B2935210.png)

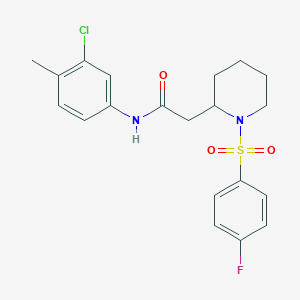

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental to life, as they form part of DNA and RNA. The compound also contains a fluorobenzyl group and a hydroxyethylamino group, which could potentially influence its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the purine core, which is a planar, aromatic molecule. The fluorobenzyl and hydroxyethylamino groups would likely project from this core .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

- Molecular Conformation and Hydrogen Bonding : Studies have examined the crystal structures of similar compounds, revealing insights into their molecular conformations influenced by intramolecular hydrogen bonds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

- Synthesis Techniques : Research into the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, closely related to the compound , has provided insights into the use of protective groups and synthetic routes for similar purine diones (Khaliullin & Shabalina, 2020).

Potential Pharmacological Activities

- Receptor Affinity and Psychotropic Properties : Certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been studied for their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activities (Chłoń-Rzepa et al., 2013).

- Adenosine Receptor Interaction : Studies on xanthine scaffold derivatives, closely related to the compound , have explored their interaction with adenosine receptors, which could have implications for treating various medical conditions (Załuski et al., 2020).

Other Applications

- Synthetic Methodologies : Research has been conducted on the synthesis of related compounds, providing insights into novel synthetic methodologies that could be applicable to the synthesis of 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Simo, Rybár, & Alföldi, 1998).

- Photochemistry in Synthesis : The use of photochemistry in synthesizing pentoxifylline derivatives, which have structural similarities to the compound , offers potential methodologies for its synthesis (Han, Bonnet, & Westhuizen, 2008).

Wirkmechanismus

Target of Action

The primary targets of the compound ChemDiv2_003760 are currently unknown. The compound contains a 4-fluorobenzyl group , which is known to interact with various proteins and enzymes in the body.

Mode of Action

The 4-fluorobenzyl group in the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of the hydroxyethylamino group could also contribute to the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by ChemDiv2_003760 are currently unknown. The compound’s 4-fluorobenzyl group has been associated with the modulation of interfacial kinetics in lithium-ion batteries

Pharmacokinetics

The4-fluorobenzyl group is known to have good bioavailability and stability . The compound’s hydroxyethylamino group could potentially enhance its water solubility, which could affect its absorption and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ChemDiv2_003760. For instance, the compound’s 4-fluorobenzyl group is stable under normal physiological conditions , but its stability could be affected by extreme pH or temperature conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)18-7-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVNXNWHISGYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

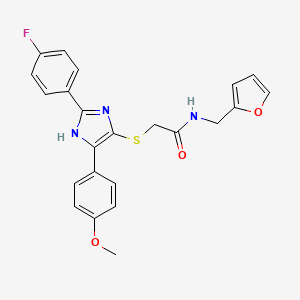

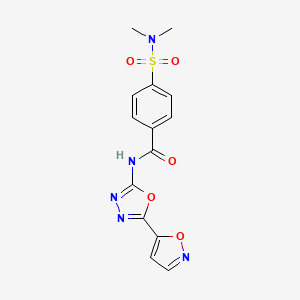

![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)

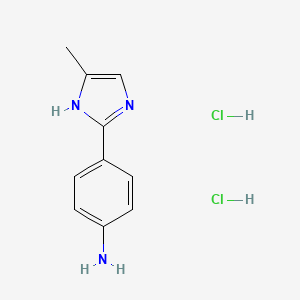

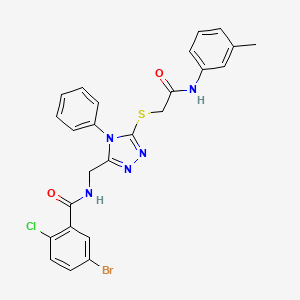

![2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide](/img/structure/B2935140.png)

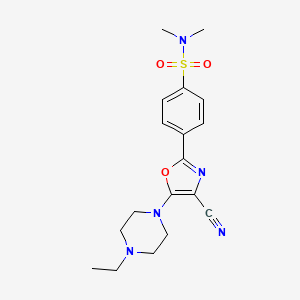

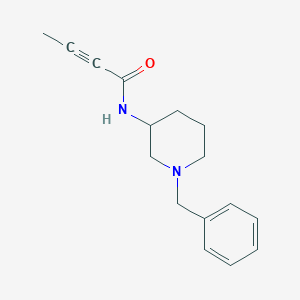

![methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate](/img/structure/B2935146.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2935148.png)